2-Methoxymethyl-4-piperidinopyrimidine

Description

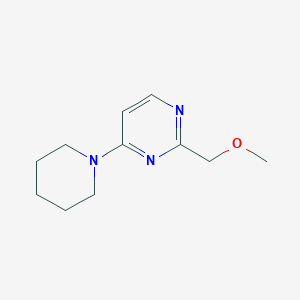

2-Methoxymethyl-4-piperidinopyrimidine is a pyrimidine derivative featuring a methoxymethyl (-OCH2CH3) substituent at position 2 and a piperidine moiety at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their biological relevance.

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(methoxymethyl)-4-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C11H17N3O/c1-15-9-10-12-6-5-11(13-10)14-7-3-2-4-8-14/h5-6H,2-4,7-9H2,1H3 |

InChI Key |

KCRYAXKYPOFNPX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=CC(=N1)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Methoxymethyl-4-piperidinopyrimidine can be contextualized against analogous pyrimidine derivatives. Key comparisons include:

Substituent Position and Functional Group Variations

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (CAS 339278-94-3) Substituents: Methoxymethyl (position 4), phenyl (position 2), piperidine (position 6). The phenyl group may increase steric hindrance compared to smaller substituents like methyl or methoxy. Key Difference: Substituent positions (4 vs.

4-Chloro-6-methoxypyrimidin-2-amine

- Substituents : Chloro (position 4), methoxy (position 6), amine (position 2).

- Properties : Forms a cocrystal with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, enhancing solubility and crystallinity. The chloro group increases electrophilicity, while the methoxy group contributes to hydrogen-bonding networks .

- Key Difference : The absence of a piperidine ring reduces basicity compared to the target compound.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituents: Methyl (position 4), piperidine (position 6), amine (position 2). Properties: Explored for drug design due to pyrimidine’s role in biological systems. The methyl group offers minimal steric bulk, favoring interactions with hydrophobic pockets .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives Substituents: Methoxy, piperazine, acrylamide. Such derivatives are hypothesized for antiviral applications . Key Difference: Piperazine (a seven-membered ring with two nitrogens) vs. piperidine (six-membered with one nitrogen) alters electronic and steric profiles.

Physicochemical and Pharmacokinetic Implications

| Property | This compound | 4-Chloro-6-methoxypyrimidin-2-amine | 4-Methyl-6-piperidinylpyrimidin-2-amine |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (methoxymethyl enhances) | Low (polar chloro/methoxy) | Moderate (methyl/piperidine) |

| Solubility | Likely low (lipophilic substituents) | High (cocrystal with succinic acid) | Moderate (amine enhances polarity) |

| Basicity | High (piperidine pKa ~11) | Low (amine pKa ~5) | Moderate (piperidine pKa ~11) |

| Biological Target | Undefined (research use) | Agrochemicals, antivirals | Drug candidates (unspecified) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.